Product packaging for 3,4-Dimethyl-cyclohex-3-enecarboxylic acid(Cat. No.:CAS No. 23182-07-2)

3,4-Dimethyl-cyclohex-3-enecarboxylic acid

Cat. No.: B1312939
CAS No.: 23182-07-2
M. Wt: 154.21 g/mol
InChI Key: RKHBXKQTJHREJG-UHFFFAOYSA-N
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Description

3,4-Dimethyl-cyclohex-3-enecarboxylic acid is a notable compound within the broader class of organic molecules known as cyclohexene (B86901) carboxylic acids. ontosight.ai Its unique structural arrangement, featuring a cyclohexene ring functionalized with both a carboxylic acid and two methyl groups, positions it as a molecule of significant interest in various fields of chemical research. nih.gov This introduction provides a foundational context for the compound, explores the rationale behind its academic investigation, and traces the evolution of research relevant to its study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B1312939 3,4-Dimethyl-cyclohex-3-enecarboxylic acid CAS No. 23182-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)5-7(6)2/h8H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHBXKQTJHREJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466439
Record name 3,4-Dimethyl-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23182-07-2
Record name 3,4-Dimethyl-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3,4 Dimethyl Cyclohex 3 Enecarboxylic Acid and Derived Analogs

Cycloaddition Reactions as a Primary Synthetic Route

Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, are a cornerstone for synthesizing six-membered rings. researchgate.netyoutube.comyoutube.com These reactions are highly valued for their efficiency in building molecular complexity in a single step. researchgate.netucla.edu

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition that combines a conjugated diene with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. cerritos.edu This pericyclic reaction is notable for its stereospecificity and predictability, making it a mainstay in organic synthesis for creating cyclic compounds with a high degree of control. ucla.educerritos.edu The reaction proceeds in a single, concerted step, involving a cyclic transition state of six pi-electrons, which is energetically favorable. youtube.comcerritos.edu For the synthesis of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid, the logical retrosynthetic disconnection points to 2,3-dimethyl-1,3-butadiene (B165502) as the diene and a substituted alkene, such as acrylic acid or its ester equivalent, as the dienophile.

The efficiency and selectivity of the Diels-Alder reaction are highly dependent on the electronic and steric properties of the diene and dienophile. Optimizing these reactants is crucial for achieving high yields and the desired regioselectivity and stereoselectivity.

Key Optimization Factors:

Diene Conformation: For the cycloaddition to occur, the diene must adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. youtube.comyoutube.com Dienes locked in an s-cis configuration are exceptionally reactive. youtube.com Conversely, bulky substituents at positions 1 and 4 of the diene can favor the unreactive s-trans conformation due to steric hindrance, slowing or preventing the reaction. youtube.com

Electronic Effects: The reaction rate is generally accelerated when there is a significant electronic difference between the reactants. In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts more readily with an electron-poor dienophile. nih.gov Therefore, dienophiles substituted with electron-withdrawing groups (EWGs) such as carbonyls (aldehydes, ketones, esters), nitriles, or nitro groups are highly effective. youtube.com The presence of an EWG makes the dienophile a better electron acceptor, facilitating the reaction. youtube.com

Stereoselectivity (Endo/Exo): The stereochemical outcome of the reaction is governed by the Alder-endo rule, which states that the endo product is typically the kinetically favored major product. nih.gov This preference is often explained by secondary orbital interactions between the substituents of the dienophile and the pi-system of the diene in the transition state. However, the exo adduct is thermodynamically more stable due to reduced steric repulsion. nih.govrsc.org Under certain catalytic or thermal conditions, or with specific substitution patterns, the exo product can be favored. nih.govrsc.org

Table 1: Influence of Substituents on Diels-Alder Reactivity
ReactantSubstituent TypeEffect on ReactivityRationale
DieneElectron-Donating Groups (e.g., Alkyl, Alkoxy)Increases RateRaises the energy of the Highest Occupied Molecular Orbital (HOMO).
DienophileElectron-Withdrawing Groups (e.g., -CHO, -COOR, -CN)Increases RateLowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
DieneBulky Groups (at C1/C4)Decreases RatePromotes the unreactive s-trans conformation due to steric strain. youtube.com

To overcome limitations such as slow reaction rates with unreactive partners or poor selectivity, catalysts are frequently employed. Catalysis can enhance reaction rates, regioselectivity, and stereoselectivity, often under milder conditions. ias.ac.in

Lewis Acid Catalysis: Lewis acids are highly effective catalysts for Diels-Alder reactions, particularly when the dienophile contains a coordinating group like a carbonyl. ias.ac.in The Lewis acid (e.g., AlCl₃, BF₃, SnCl₄, TiCl₄) coordinates to the dienophile, which significantly lowers the energy of its LUMO. ias.ac.inmdpi.comnih.gov This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction. ias.ac.in Recent studies also suggest that Lewis acids may accelerate the reaction by reducing the Pauli repulsion between the reactants' electron systems. nih.gov Mixed Lewis acid systems, such as AlBr₃/AlMe₃, have been developed to facilitate reactions involving highly substituted and sterically hindered dienes and dienophiles. ucla.edunih.gov

Organocatalysis: In recent decades, organocatalysis has emerged as a powerful metal-free alternative for asymmetric synthesis. princeton.educore.ac.uk In the context of the Diels-Alder reaction, chiral secondary amines (e.g., imidazolidinone derivatives) can catalyze the reaction by reversibly forming a chiral iminium ion with an α,β-unsaturated aldehyde or ketone dienophile. princeton.eduprinceton.eduscienceopen.com This iminium ion is a more activated dienophile with a lower LUMO energy, thus accelerating the cycloaddition. scienceopen.com This strategy allows for high levels of enantioselectivity, providing access to specific chiral building blocks. princeton.eduprinceton.edu

Table 2: Comparison of Catalytic Methods in Diels-Alder Reactions
Catalyst TypeMechanism of ActionAdvantagesCommon Examples
Lewis AcidsCoordinates to dienophile, lowering its LUMO energy. mdpi.comnih.govIncreased reaction rate, enhanced regio- and stereoselectivity. ias.ac.inAlCl₃, BF₃·OEt₂, TiCl₄, SnCl₄. ias.ac.innih.gov
Organocatalysts (Chiral Amines)Forms an activated iminium ion with the dienophile. princeton.eduscienceopen.comHigh enantioselectivity, metal-free conditions, operational simplicity. core.ac.ukProline, MacMillan catalysts (imidazolidinones). princeton.eduscienceopen.com

While the Diels-Alder reaction is the most common [4+2] cycloaddition, other pericyclic reactions can also be used to synthesize cyclohexene scaffolds. numberanalytics.commsu.edu These alternative pathways can be valuable when the required diene or dienophile for a Diels-Alder reaction is inaccessible or unreactive.

[2+2+2] Cycloadditions: This type of reaction, often a transition-metal-catalyzed process, can combine three alkyne or alkene components to form a six-membered ring. A variation known as the homo-Diels-Alder reaction involves the [2+2+2] cycloaddition between a nonconjugated diene and a dienophile to create bridged ring systems. acs.org

Ene Reactions: The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). It can be used to form C-C bonds and, in intramolecular cases, can lead to the formation of cyclic structures.

Electrocyclic Reactions: These reactions involve the formation of a sigma bond between the ends of a conjugated pi system, leading to a cyclic product. For instance, a substituted 1,3,5-hexatriene (B1211904) can undergo a thermally or photochemically induced 6-pi electrocyclization to form a cyclohexadiene ring, which could then be modified. libretexts.org

Sigmatropic Rearrangements: These concerted reactions involve the migration of a sigma bond across a pi-electron system. Certain rearrangements, like the Cope or Claisen rearrangement, can be strategically employed to construct complex cyclic frameworks. msu.edulibretexts.org

Diels-Alder Reactions for Constructing the Cyclohexene Core

Targeted Functional Group Transformations on the Cyclohexene Scaffold

Once the 3,4-dimethyl-cyclohexene core is synthesized, the next critical step is the introduction of the carboxylic acid group at the desired position. This is typically achieved through the transformation of a pre-existing functional group on the ring.

Oxidation is a fundamental strategy for converting various functional groups into a carboxylic acid. The choice of oxidant and reaction conditions depends on the nature of the precursor functional group on the cyclohexene ring. For instance, a precursor molecule could have an alkyl, alcohol, or aldehyde group at the C1 position, which can be oxidized.

The oxidation of cyclic ketones or alcohols is a common industrial method for producing dicarboxylic acids. nih.govbibliotekanauki.pl For example, the oxidation of a mixture of cyclohexanone (B45756) and cyclohexanol (B46403) with nitric acid is the primary industrial route to adipic acid. nih.govbibliotekanauki.pl Similar principles can be applied to the synthesis of monosubstituted carboxylic acids. Potential precursors for this compound could be 3,4-dimethylcyclohexene-1-carbaldehyde or 1-hydroxymethyl-3,4-dimethylcyclohex-3-ene. These precursors could be synthesized via a Diels-Alder reaction using a dienophile like acrolein or an allyl alcohol derivative, respectively.

Common oxidative methods include:

Oxidation of primary alcohols: Reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder multi-step processes can convert a primary alcohol to a carboxylic acid.

Oxidation of aldehydes: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidants, including KMnO₄, Tollens' reagent, or even molecular oxygen with appropriate catalysts. cardiff.ac.uk

Oxidative cleavage of a double bond: While less direct for this specific target, ozonolysis followed by an oxidative workup can cleave a double bond to form carboxylic acids. This would require a different precursor structure.

The oxidation of a C-H bond in a cyclohexane (B81311) ring directly to a carboxylic acid is challenging but can be achieved using strong oxidizing agents, often catalyzed by transition metals like cobalt or manganese, though selectivity can be an issue. researchgate.netgoogle.com

Derivatization via Esterification Reactions

Esterification of this compound is a common method to modify its carboxyl group, enhancing its utility in various synthetic applications. This process typically involves reacting the carboxylic acid with an alcohol in the presence of a catalyst.

One effective method for esterification is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

Alternatively, milder conditions can be employed using coupling agents. For example, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitates the esterification of carboxylic acids with alcohols under neutral conditions. orgsyn.orgorganic-chemistry.org This method is particularly useful for sensitive substrates that may not tolerate harsh acidic conditions. organic-chemistry.org The reaction proceeds by forming an activated carboxylic acid derivative, which is then readily attacked by the alcohol. orgsyn.org

Ester ProductReactantsCatalyst/ReagentConditions
Methyl 3,4-dimethylcyclohex-3-enecarboxylateThis compound, MethanolH₂SO₄ (catalytic)Reflux with Dean-Stark trap
Ethyl 3,4-dimethylcyclohex-3-enecarboxylateThis compound, EthanolDCC, DMAPRoom Temperature
tert-Butyl 3,4-dimethylcyclohex-3-enecarboxylateThis compound, tert-ButanolDCC, DMAPRoom Temperature

Amidation Reactions and Related Processes

Amidation of this compound provides access to a class of derivatives with distinct chemical and physical properties. The direct reaction of a carboxylic acid with an amine is generally unfavorable and often requires activation of the carboxylic acid. libretexts.org

A common approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride, which then readily reacts with an amine to form the corresponding amide. libretexts.org Another strategy is the use of coupling reagents, similar to those used in esterification, to facilitate the reaction. Reagents like carbodiimides (e.g., DCC) can be used to form an active intermediate that is susceptible to nucleophilic attack by an amine. nih.gov

Recent advancements have focused on developing catalytic methods for direct amidation to improve atom economy and reduce waste. ucl.ac.uk Boron-based catalysts, for instance, have shown promise in facilitating the direct condensation of carboxylic acids and amines. nih.gov Hydrothermal conditions have also been explored for the non-catalyzed synthesis of amides from carboxylic acids and amines. researchgate.net

Amide ProductAmine ReactantCoupling Reagent/Method
N-Methyl-3,4-dimethylcyclohex-3-enecarboxamideMethylamineDCC
N,N-Diethyl-3,4-dimethylcyclohex-3-enecarboxamideDiethylamineAcid Chloride intermediate
N-Phenyl-3,4-dimethylcyclohex-3-enecarboxamideAnilineBoron-based catalyst

Advanced Derivatization Schemes for Structural Elaboration

Further structural complexity can be introduced to the this compound framework through more advanced synthetic transformations. These methods allow for the creation of highly functionalized and structurally diverse molecules.

Nucleophilic Additions Utilizing Grignard Reagents

Grignard reagents are powerful nucleophiles that can be used to form new carbon-carbon bonds by reacting with derivatives of this compound. For instance, the ester derivatives of the acid can react with two equivalents of a Grignard reagent to produce tertiary alcohols. masterorganicchemistry.comleah4sci.com The reaction proceeds through an initial nucleophilic acyl substitution to form a ketone intermediate, which then undergoes a second nucleophilic addition by the Grignard reagent. masterorganicchemistry.comleah4sci.com

In a specific example, the reaction of an aldehyde derivative of 2,4-dimethyl-cyclohex-3-ene with a Grignard reagent derived from a bromoacetal led to the formation of a secondary alcohol in high yield. academie-sciences.fr

Starting MaterialGrignard ReagentProduct Type
Methyl 3,4-dimethylcyclohex-3-enecarboxylateMethylmagnesium bromide (excess)Tertiary alcohol
Ethyl 3,4-dimethylcyclohex-3-enecarboxylatePhenylmagnesium bromide (excess)Tertiary alcohol
2,4-Dimethylcyclohex-3-ene carboxaldehydeBromoacetal-derived GrignardSecondary alcohol

Olefination Reactions Employing Wittig Chemistry

The Wittig reaction is a versatile method for converting carbonyl compounds, such as aldehydes and ketones derived from this compound, into alkenes. wikipedia.org This reaction involves the use of a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.org The reaction is highly reliable for forming carbon-carbon double bonds with good control over the location of the new bond. masterorganicchemistry.com

For example, a Wittig reaction with 2,4-dimethyl-cyclohex-3-ene carboxaldehyde and various phosphoranes has been used to synthesize compounds with functionalized unsaturated side chains. academie-sciences.fr The stereochemical outcome of the Wittig reaction, leading to either the (E)- or (Z)-alkene, can often be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

Carbonyl PrecursorWittig ReagentAlkene Product
2,4-Dimethylcyclohex-3-ene carboxaldehydeMethylenetriphenylphosphorane1-Ethenyl-2,4-dimethylcyclohex-3-ene
Ketone derivative of 3,4-dimethylcyclohexeneEthyl (triphenylphosphoranylidene)acetateAlkene with ester functionality

Synthesis of Complex Cyclohexene Conjugates (e.g., with Benzothiophene Moieties)

The synthesis of complex conjugates involving the this compound scaffold and other heterocyclic systems, such as benzothiophene, can lead to novel molecules with potentially interesting biological activities. These syntheses often involve multi-step sequences.

For instance, a benzothiophene-3-carboxylic acid derivative could be coupled with an amine-functionalized 3,4-dimethylcyclohexene moiety using standard amide bond formation techniques. The synthesis of benzothiophene-3-carboxylic acid itself can be achieved through various methods, including the palladium-catalyzed oxidative cyclization and carbonylation of 2-(methylthio)phenylacetylenes. nih.gov

Cyclohexene DerivativeBenzothiophene DerivativeCoupling ReactionConjugate Product
4-Amino-3,4-dimethylcyclohex-1-eneBenzo[b]thiophene-3-carboxylic acidAmidationN-(3,4-Dimethylcyclohex-3-en-1-yl)benzo[b]thiophene-3-carboxamide
3,4-Dimethylcyclohex-3-en-1-ol3-(Bromomethyl)benzo[b]thiopheneWilliamson ether synthesis3-((3,4-Dimethylcyclohex-3-en-1-yloxy)methyl)benzo[b]thiophene

Stereochemical Control and Enantioselective Approaches in 3,4 Dimethyl Cyclohex 3 Enecarboxylic Acid Chemistry

Diastereoselectivity in Cycloaddition Chemistry of Dimethylcyclohexenes

The carbon skeleton of 3,4-dimethyl-cyclohex-3-enecarboxylic acid is typically constructed via a Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring and can create up to four chiral centers in a single, stereospecific step. wiley-vch.de The reaction for this specific target involves the cycloaddition of 2,3-dimethyl-1,3-butadiene (B165502) (the diene) with a dienophile such as acrylic acid or its derivatives. The diastereoselectivity of this reaction is governed by the concerted nature of the mechanism, where new bonds are formed simultaneously. mdpi.com

The stereochemical outcome is highly dependent on the reaction pathway. For the reaction of 2,3-dimethyl-1,3-butadiene with dienophiles like acrylonitrile, a concerted cycloaddition is computationally favored over a stepwise, diradical pathway. nih.govnih.gov This preference for a concerted mechanism is crucial for achieving high diastereoselectivity, as a stepwise process would allow for bond rotation in the intermediate, leading to a mixture of stereoisomers. nih.gov The methyl groups on the diene influence the electronic properties and sterics of the transition state, favoring a specific geometry of approach for the dienophile. nih.gov

The relative orientation of the diene and dienophile in the transition state determines the final stereochemistry of the product. The well-established "endo rule" in Diels-Alder chemistry, which favors the transition state where the substituent on the dienophile is oriented towards the developing pi-system of the diene, often dictates the formation of the major diastereomer. The inherent facial selectivity of the substituted diene and dienophile leads to the preferential formation of specific cis/trans relationships between the substituents on the newly formed cyclohexene (B86901) ring.

Enantioselective Synthesis of Chiral Cyclohexene Carboxylic Acid Derivatives

While diastereoselectivity controls the relative arrangement of stereocenters, enantioselective synthesis is required to produce a single enantiomer of a chiral product from achiral starting materials. pressbooks.pub For cyclohexene carboxylic acid derivatives, achieving enantiomeric purity is critical for applications where biological activity is stereospecific. The two primary strategies for this are asymmetric catalysis, where a chiral catalyst directs the reaction towards one enantiomer, and biocatalytic resolution, where an enzyme selectively transforms one enantiomer from a racemic mixture.

Asymmetric Diels-Alder reactions employ chiral catalysts or auxiliaries to create a chiral environment during the cycloaddition, favoring the formation of one enantiomer over the other. wiley-vch.demdpi.com Chiral Lewis acids are commonly used catalysts that coordinate to the dienophile, lowering its LUMO energy and simultaneously shielding one of its faces, thereby directing the approach of the diene. wiley-vch.de

A prominent strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily attached to the dienophile. In the synthesis of the closely related optically active 3-cyclohexene-1-carboxylic acid, lactic acid ester has been successfully used as a chiral auxiliary. acs.org The reaction, catalyzed by titanium tetrachloride (TiCl₄), proceeds with high diastereoselectivity. acs.org Subsequent hydrolysis easily removes the chiral auxiliary, yielding the enantiomerically enriched carboxylic acid. acs.org The choice of catalyst and reaction conditions can be optimized to maximize both yield and enantiomeric excess.

Table 1: Diastereoselective Diels-Alder Reaction for Synthesis of a Chiral Cyclohexene Carboxylic Acid Precursor acs.org
EntryCatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio
1NoneToluene1002550:50
2TiCl₄CH₂Cl₂-789595:5
3Et₂AlClCH₂Cl₂-789492:8
4BF₃·OEt₂CH₂Cl₂-78<5-

Biocatalytic resolution is a powerful and environmentally friendly method for obtaining enantiomerically pure compounds. nih.gov This technique utilizes enzymes or whole microbial cells to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the converted, enantiopure product. researchgate.net

For the resolution of racemic methyl 3-cyclohexene-1-carboxylate, a structural analog of the target compound's ester, a hydrolase-producing bacterial strain, Acinetobacter sp. JNU9335, has been identified as highly effective. jiangnan.edu.cn This strain performs an enantioselective hydrolysis, preferentially converting one enantiomer of the racemic ester into the corresponding carboxylic acid while leaving the other enantiomer largely unreacted. jiangnan.edu.cn Through optimization of the reaction conditions, including the use of a biphasic isooctane/aqueous system, this microbial transformation can produce the (S)-ester with an enantiomeric excess (e.e.) of 99.6% at a high substrate concentration. jiangnan.edu.cn Such microbial processes offer a scalable and efficient route to chiral building blocks. nih.govjiangnan.edu.cn

Table 2: Microbial Resolution of rac-Methyl 3-Cyclohexene-1-Carboxylate (CHCM) jiangnan.edu.cn
ParameterCondition/Result
MicroorganismAcinetobacter sp. JNU9335
Reaction TypeEnantioselective Hydrolysis
Substrate Concentration1.0 M
Product(S)-CHCM
Enantiomeric Excess (e.e.)99.6%
Isolation Yield34.7%
Enantioselectivity (E value)36

Methodologies for Configurational Assignment of Stereoisomers

The unambiguous determination of the three-dimensional structure of stereoisomers is essential. A combination of spectroscopic and crystallographic techniques is typically employed to assign both the relative (diastereomeric) and absolute (enantiomeric) configurations.

Single-Crystal X-ray Diffraction: This is considered the definitive method for determining the complete 3D structure of a crystalline compound. nih.gov It provides precise data on bond lengths, bond angles, and torsion angles, allowing for the unequivocal assignment of both relative and absolute stereochemistry. nih.govnih.gov The analysis of related cyclohexene derivatives has demonstrated its power in elucidating the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for determining the relative stereochemistry of molecules in solution. nih.gov For cyclohexene derivatives, analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations can reveal the spatial proximity of different protons, helping to establish cis/trans relationships between substituents on the ring. nih.gov

Chiroptical Methods: Techniques like Circular Dichroism (CD) are crucial for assigning the absolute configuration of chiral molecules. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a specific enantiomer. To assign the absolute configuration, the experimental CD spectrum is compared to spectra predicted by quantum-chemical calculations for each possible enantiomer. A match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. nih.gov

Mechanistic Insights and Reaction Pathways of 3,4 Dimethyl Cyclohex 3 Enecarboxylic Acid Transformations

Mechanistic Investigations of Cycloaddition Processes

The backbone of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid is a substituted cyclohexene (B86901) ring, which is classically formed through a Diels-Alder reaction. This transformation is a [4+2] cycloaddition, a type of concerted pericyclic reaction where a conjugated diene reacts with an alkene (dienophile) to form a six-membered ring. youtube.com

In the synthesis of this compound, the reactants are 2,3-dimethyl-1,3-butadiene (B165502) (the diene) and acrylic acid (the dienophile). The mechanism is a single-step process involving a cyclic transition state where the new sigma bonds are formed simultaneously as the pi bonds of the reactants are broken. youtube.com The reaction's efficiency is influenced by the electronic properties of the reactants. The methyl groups on the diene are electron-donating, which raises the energy of its Highest Occupied Molecular Orbital (HOMO). Conversely, the carboxylic acid group on the dienophile is electron-withdrawing, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction.

The concerted nature of the Diels-Alder reaction ensures a high degree of stereospecificity, although for the synthesis of this compound from acrylic acid, no new stereocenters are formed on the dienophile part of the adduct. The reaction proceeds through a transition state where the diene must adopt an s-cis conformation to allow for the necessary orbital overlap to form the cyclohexene ring.

Dehydro-aromatization Reactions of Cyclohexene Carboxylic Acids

A pivotal transformation of cyclohexene carboxylic acids, including this compound, is dehydro-aromatization. This process converts the partially saturated cyclohexene ring into a stable aromatic system and is a critical step in synthesizing valuable aromatic compounds, such as terephthalic acid derivatives, from biomass-derived precursors. researchgate.netrsc.org

The conversion of the cyclohexene ring to an aromatic ring is an oxidative process requiring an oxidizing agent to remove hydrogen atoms. A variety of oxidants have been employed for this purpose, each with distinct mechanistic implications.

Sulfuric Acid: Concentrated sulfuric acid has been identified as a cost-effective and highly efficient oxidant for the dehydro-aromatization of cyclohexene-carboxylic acids under relatively mild conditions. researchgate.netresearchgate.net It has proven more effective than other acidic oxidants like nitric acid. researchgate.net The reaction using sulfuric acid can achieve high yields, for instance, converting this compound to its aromatic counterpart with an 83% yield. researchgate.net

Palladium Catalysts: Transition metals, particularly palladium(II) salts such as Pd(OAc)₂, are effective catalysts for aerobic dehydrogenation. nih.govnih.gov These reactions often use molecular oxygen as the terminal oxidant, making them attractive from a green chemistry perspective. nih.gov The catalytic cycle involves palladium-mediated C-H bond activation. nih.govnih.gov The addition of co-catalysts like sodium anthraquinone-2-sulfonate (AMS) can further enhance product yields. nih.gov

Other Reagents: Traditional methods for aromatization have also utilized reagents like sulfur and selenium, which act as hydrogen acceptors, and quinones such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

The choice of oxidant can significantly influence reaction conditions and efficiency, as summarized in the table below.

Oxidant/Catalyst SystemTypical ConditionsMechanistic Role
Sulfuric Acid (H₂SO₄) Concentrated, ~100 °CActs as both an acid catalyst and an oxidant.
Palladium(II) Acetate (Pd(OAc)₂) 5 mol% catalyst, O₂ atmosphere, 80 °CCatalyzes aerobic dehydrogenation via C-H activation.
DDQ Acid catalystActs as a hydrogen acceptor, is reduced to a hydroquinone.
Sulfur (S) / Selenium (Se) High temperaturesActs as a hydrogen acceptor, forming H₂S or H₂Se.

The mechanism of dehydro-aromatization varies with the oxidant used.

In palladium-catalyzed dehydrogenation , the mechanism is thought to proceed via activation of an allylic C-H bond by the Pd(II) center. nih.gov This forms a π-allyl-Pd(II) intermediate. Subsequent β-hydride elimination from this intermediate releases a molecule of palladium hydride (H-Pd-X) and generates a cyclohexadiene. The process repeats, converting the cyclohexadiene to the final arene. The active Pd(II) catalyst is regenerated from the resulting Pd(0) by the terminal oxidant (e.g., O₂). nih.gov The reaction can be viewed as a sequence of C-H activation and β-hydride elimination steps. nih.gov

Mechanistic Studies of Other Relevant Transformations

Beyond aromatization, the functional groups of this compound allow for other mechanistically significant transformations.

One such reaction is the Curtius rearrangement , which transforms the carboxylic acid into a primary amine with the loss of one carbon atom. nih.govrsc.org The process begins with the conversion of the carboxylic acid to an acyl azide (B81097). This is typically achieved by treating an activated form of the acid (like an acyl chloride) with an azide salt. chemistrysteps.com Upon heating, the acyl azide undergoes a concerted rearrangement: the R-group (the cyclohexenyl group) migrates from the carbonyl carbon to the adjacent nitrogen atom as dinitrogen gas is expelled. chemistrysteps.comwikipedia.org This step is the core of the rearrangement and produces an isocyanate intermediate (R-N=C=O). nih.govchemistrysteps.com The isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For instance, hydrolysis with water leads to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. chemistrysteps.com Alternatively, reaction with an alcohol forms a stable carbamate. wikipedia.org The rearrangement proceeds with full retention of configuration at the migrating group. wikipedia.org

Another set of transformations involves palladium-catalyzed reactions on the cyclohexene moiety, distinct from complete aromatization. These include allylic oxidations where a nucleophile is installed at the allylic position. rsc.org The mechanism for these reactions also involves the formation of a π-allyl-Pd(II) complex, similar to the initial step of dehydrogenation. However, instead of β-hydride elimination, the intermediate is attacked by a nucleophile, leading to functionalization of the ring while retaining the double bond. nih.gov

Strategic Applications of 3,4 Dimethyl Cyclohex 3 Enecarboxylic Acid in Advanced Organic Synthesis

Utility as a Synthon for the Construction of Diverse Organic Molecules

The molecular architecture of 3,4-dimethyl-cyclohex-3-enecarboxylic acid provides multiple avenues for synthetic transformations, rendering it a highly useful synthon. Both the carboxylic acid moiety and the endocyclic double bond can be selectively functionalized to introduce a variety of chemical entities, thereby enabling the assembly of diverse molecular frameworks.

The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction. For instance, esterification with various alcohols can be achieved under acidic conditions, a classic example being the Fischer esterification, to produce a range of esters. researchgate.net These esters can serve as intermediates for further reactions or as target molecules themselves, particularly in the fragrance industry. researchgate.net The carboxylic acid can also be converted to an acid chloride, which is a more reactive intermediate for the formation of amides and other acyl derivatives. mdpi.com

The double bond within the cyclohexene (B86901) ring is susceptible to a variety of addition reactions. Epoxidation, for example, can introduce an oxirane ring, which can then be opened by nucleophiles to yield trans-disubstituted cyclohexanols. Asymmetric epoxidation methods, such as the Sharpless epoxidation, can be employed to introduce chirality in a controlled manner, leading to enantiomerically enriched products. researchgate.netyoutube.com Dihydroxylation of the double bond can lead to the formation of diols, which are valuable intermediates in the synthesis of various natural products and pharmaceuticals.

Furthermore, the cyclohexene ring itself can be modified through reactions such as hydrogenation to yield the corresponding saturated cyclohexane (B81311) derivative, 3,4-dimethylcyclohexanecarboxylic acid. nih.gov This transformation allows for the synthesis of compounds with different conformational properties and biological activities. The combination of these reactive sites makes this compound a versatile platform for the synthesis of a wide range of organic molecules.

Table 1: Key Reactions of this compound as a Synthon
Reaction TypeReagents and ConditionsProduct Type
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Esters
AmidationAmine, Coupling Agent (e.g., DCC) or via Acid ChlorideAmides
ReductionLiAlH₄ or BH₃Alcohols
EpoxidationPeroxy acids (e.g., m-CPBA)Epoxides
DihydroxylationOsO₄ or KMnO₄ (cold, dilute)Diols
HydrogenationH₂, Metal Catalyst (e.g., Pd/C)Saturated Cyclohexane Derivatives

Precursor Role in the Synthesis of Aromatic Carboxylic Acids (e.g., Terephthalic Acid)

A significant application of cyclohexene-derived carboxylic acids is their role as precursors in the synthesis of aromatic carboxylic acids. Of particular industrial importance is the production of terephthalic acid, a key monomer in the manufacture of polyethylene (B3416737) terephthalate (B1205515) (PET) and other polyesters. Research has demonstrated that cyclohexene-carboxylic acids can undergo dehydro-aromatization to yield their aromatic counterparts.

A novel and efficient method for this transformation involves the use of sulfuric acid as both a cost-effective and powerful oxidant under mild reaction conditions. This process simplifies the synthesis of terephthalic acid from biomass-derived precursors. The dehydro-aromatization of this compound would be expected to yield 3,4-dimethylbenzoic acid. While not a direct route to terephthalic acid, this transformation illustrates the general principle of converting substituted cyclohexene carboxylic acids to their corresponding aromatic analogs. The mechanism of this reaction likely involves protonation of the double bond, followed by a series of carbocation rearrangements and elimination steps, ultimately leading to the stable aromatic ring.

The development of such bio-based routes to essential industrial chemicals like terephthalic acid is a critical area of research in green chemistry, aiming to reduce reliance on petrochemical feedstocks.

Contributions to the Synthesis of Chiral Intermediates for Downstream Applications

The presence of a double bond in the cyclohexene ring of this compound is a key feature that allows for the generation of chirality. nih.govnih.gov This makes it a valuable starting material for the synthesis of chiral intermediates, which are crucial in the pharmaceutical, agrochemical, and fragrance industries. The synthesis of single-enantiomer compounds is of paramount importance as different enantiomers can exhibit vastly different biological activities.

One common strategy to obtain chiral molecules from a racemic starting material is through chiral resolution. This involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with acid to regenerate the enantiomerically pure carboxylic acids. For instance, a method for the purification of S-3-cyclohexenecarboxylic acid involves resolution with R-α-phenylethylamine. google.com A similar approach could be applied to resolve racemic this compound.

Another powerful approach is asymmetric synthesis, where a chiral catalyst or reagent is used to selectively produce one enantiomer over the other. For example, asymmetric epoxidation of the double bond in this compound would lead to the formation of a chiral epoxide. This epoxide can then be used as a versatile intermediate for the synthesis of a variety of chiral compounds, including amino alcohols and diols. These chiral building blocks are highly sought after in the synthesis of complex natural products and pharmaceuticals.

Furthermore, the carboxylic acid can be converted into other functional groups that can then participate in stereoselective reactions. For instance, reduction of the carboxylic acid to an alcohol would provide an allylic alcohol, a key substrate for Sharpless asymmetric epoxidation. researchgate.net This powerful reaction allows for the highly enantioselective synthesis of epoxides, which are valuable chiral intermediates.

The synthesis of chiral lactones is another important application of this chemistry. Unsaturated bicyclic lactones, which are core structures in many bioactive molecules and natural products, can be synthesized from cyclohexyl carboxylic acids through palladium-catalyzed C-H activation and subsequent lactonization. nih.govyoutube.com While this has been demonstrated with related compounds, the principle could be extended to derivatives of this compound to access novel chiral lactones. rsc.orgnih.govorganic-chemistry.org

Table 2: Strategies for the Synthesis of Chiral Intermediates
StrategyDescriptionPotential Products
Chiral ResolutionSeparation of enantiomers via diastereomeric salt formation with a chiral resolving agent.Enantiomerically pure (R)- and (S)-3,4-dimethyl-cyclohex-3-enecarboxylic acid
Asymmetric EpoxidationEnantioselective epoxidation of the double bond using a chiral catalyst.Chiral epoxides
Synthesis of Chiral LactonesIntramolecular cyclization of a hydroxy-functionalized derivative, potentially through stereoselective reactions.Chiral bicyclic lactones

Development of Compounds with Defined Biofunctional or Olfactory Attributes

Derivatives of cyclohexene carboxylic acids have shown promise in the development of compounds with specific biological activities and olfactory properties. The structural motif of a substituted cyclohexene ring is found in numerous natural products and pharmacologically active molecules.

In the realm of biofunctional compounds, derivatives of cyclohexene carboxylic acids have been investigated for their potential as anti-inflammatory and antitumor agents. For example, new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their anti-inflammatory and antiproliferative properties. mdpi.com Some of these compounds exhibited significant inhibition of pro-inflammatory cytokines. mdpi.com Similarly, certain cyclohexenone derivatives have been synthesized and tested for their antitumor activity. researchgate.net These studies highlight the potential of the cyclohexene carboxylic acid scaffold as a template for the design of new therapeutic agents.

The fragrance and flavor industry also utilizes cyclohexene derivatives to create compounds with desirable olfactory properties. The arrangement of substituents on the cyclohexene ring can significantly influence the odor profile of a molecule. While research has specifically detailed the synthesis of fragrant esters from the related 2,4-dimethyl-cyclohex-3-ene carboxaldehyde, the corresponding carboxylic acid can serve as a direct precursor to a wide variety of esters with potentially interesting scents. researchgate.net The synthesis of esters with different flavors is a common application of carboxylic acids through processes like Fischer esterification. researchgate.net By reacting this compound with a range of alcohols, a library of esters with diverse olfactory characteristics could be generated.

Table 3: Potential Applications in Biofunctional and Olfactory Compounds
Application AreaCompound TypePotential Properties
PharmaceuticalsAmide and other derivativesAnti-inflammatory, Antitumor
FragrancesEstersVarious scent profiles (fruity, floral, etc.)

Advanced Analytical Techniques for Characterization and Purity Assessment in Research on 3,4 Dimethyl Cyclohex 3 Enecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton, the position of substituents, and the presence of functional groups.

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm. libretexts.org The protons on carbons adjacent to the carbonyl group are deshielded and would likely resonate in the 2-3 ppm range. libretexts.org The aliphatic protons on the cyclohexene (B86901) ring would appear further upfield.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is highly deshielded and characteristically appears in the 160-180 ppm region. libretexts.org The two sp² carbons of the double bond would be found further downfield than the sp³ hybridized carbons of the ring. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule. Furthermore, analysis of proton-proton J-couplings can provide insight into the conformational preferences of the cyclohexene ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on typical chemical shift values for similar functional groups and molecular fragments.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad s)175 - 185
Olefinic Carbons (C3, C4)-120 - 140
Methyl Protons (-CH₃)1.6 - 1.8 (s)20 - 30
Ring Protons (-CH₂-, -CH-)1.5 - 2.5 (m)25 - 45

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₉H₁₄O₂ and a molecular weight of approximately 154.21 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula C₉H₁₄O₂. nih.gov The exact mass is calculated as 154.0994 Da. nih.gov

Electron ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. While a specific fragmentation pattern for this exact molecule is not detailed in the provided results, typical fragmentation for a cyclohexene carboxylic acid would likely involve:

Loss of the carboxyl group: A fragmentation resulting in a peak corresponding to the loss of a COOH radical (45 Da).

Loss of water: Dehydration can occur, leading to a peak at [M-18]⁺.

Retro-Diels-Alder reaction: The cyclohexene ring can undergo a characteristic retro-Diels-Alder cleavage, breaking the ring into two smaller fragments, which provides key evidence for the cyclic structure.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Source
Molecular FormulaC₉H₁₄O₂ nih.gov
Average Molecular Weight154.21 g/mol nih.gov
Monoisotopic Mass154.099379685 Da nih.gov

Chromatographic Methods for Separation and Quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of carboxylic acids. nih.gov Reversed-phase HPLC is commonly used, with a C18 column and a mobile phase typically consisting of an acidified water/acetonitrile or water/methanol gradient. UV detection is possible, although the chromophore is weak; detection wavelengths are often set around 210 nm. google.com For assessing enantiomeric purity, chiral HPLC columns can be employed to separate the R and S enantiomers. google.com

Gas Chromatography (GC) can also be used, but often requires derivatization of the carboxylic acid to a more volatile and thermally stable ester (e.g., a methyl ester) to prevent peak tailing and improve chromatographic performance. nih.gov The sample is injected into a heated port, vaporized, and separated on a capillary column. chemcoplus.co.jp A Flame Ionization Detector (FID) is commonly used for quantification due to its robust and linear response to hydrocarbons. chemcoplus.co.jp

Table 3: Typical Chromatographic Methods for Analysis

Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Detector Notes
HPLC C18 (Reversed-Phase) or Chiral ColumnAcetonitrile/Water with acid (e.g., 0.1% TFA)UV (210 nm)Ideal for purity and enantiomeric excess determination. google.com
GC Polar capillary column (e.g., WAX)Helium or HydrogenFIDOften requires derivatization to the corresponding ester. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy is particularly effective for identifying the characteristic vibrations of the carboxylic acid group. The spectrum is expected to show:

A very broad absorption band from approximately 2500 to 3500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. libretexts.org

An absorption for the C=C stretch of the cyclohexene ring, typically in the 1640-1680 cm⁻¹ region.

C-H stretching bands just above 3000 cm⁻¹ for the olefinic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds. chegg.com

Raman Spectroscopy serves as a complementary technique. While the O-H and C=O groups are visible, the C=C double bond in the cyclohexene ring, being a symmetrical and highly polarizable bond, is expected to produce a strong and sharp signal in the Raman spectrum, confirming its presence. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound Data is estimated based on typical IR frequencies for the constituent functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500 - 3500Broad, Strong
Carboxylic Acid C=OStretch1700 - 1725Strong
Olefinic C=CStretch1640 - 1680Medium
Olefinic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium-Strong

Prospective Research Directions and Emerging Paradigms for 3,4 Dimethyl Cyclohex 3 Enecarboxylic Acid

Development of Novel and Efficient Synthetic Methodologies

The primary and most direct route to 3,4-Dimethyl-cyclohex-3-enecarboxylic acid is anticipated to be the Diels-Alder reaction. This powerful [4+2] cycloaddition offers a convergent and atom-economical approach to the cyclohexene (B86901) core.

The archetypal synthesis would involve the reaction between 2,3-dimethyl-1,3-butadiene (B165502) as the diene and crotonic acid as the dienophile. The reaction proceeds to form the desired cyclohexene ring with the carboxylic acid moiety correctly positioned.

Key Reaction:

Diene: 2,3-Dimethyl-1,3-butadiene

Dienophile: Crotonic acid

Product: this compound

While this thermal reaction is feasible, future research will likely focus on enhancing its efficiency and selectivity. The use of Lewis acid catalysts, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), is a well-established strategy to accelerate Diels-Alder reactions and improve their stereoselectivity. nih.gov The coordination of the Lewis acid to the carbonyl oxygen of the dienophile lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy, thereby accelerating the reaction rate. nih.gov

Furthermore, the exploration of chemoenzymatic and biocatalytic approaches represents a significant frontier. The discovery and engineering of "Diels-Alderases" could enable the synthesis of this and related compounds under mild, environmentally benign conditions with high stereocontrol. nih.govnih.gov

Table 1: Potential Synthetic Methodologies for this compound
MethodologyKey FeaturesPotential AdvantagesResearch Focus
Thermal Diels-AlderReaction of 2,3-dimethyl-1,3-butadiene and crotonic acid.Atom economical, straightforward.Optimization of reaction conditions (temperature, solvent).
Lewis Acid CatalysisUse of catalysts like AlCl₃, BF₃, or lanthanide triflates. mdpi.comIncreased reaction rate, enhanced stereoselectivity. nih.govScreening of various Lewis acids for optimal performance.
BiocatalysisApplication of natural or engineered Diels-Alderases. nih.govHigh stereoselectivity, mild reaction conditions, environmentally friendly.Discovery and development of suitable enzymes.

Exploration of Undiscovered Reactivity and Derivatization Pathways

The bifunctional nature of this compound, possessing both a reactive alkene and a versatile carboxylic acid group, opens up a plethora of possibilities for derivatization.

The carboxylic acid moiety can undergo standard transformations such as:

Esterification: Reaction with various alcohols to form esters, which could find applications as fragrances, plasticizers, or monomers for polyesters.

Amidation: Reaction with amines to produce amides, which are fundamental linkages in biologically active molecules and polymers.

Reduction: Conversion of the carboxylic acid to a primary alcohol using reducing agents like lithium aluminum hydride, providing a different functional handle for further modification. smolecule.com

Oxidation: The cyclohexene double bond is susceptible to oxidation. smolecule.com Treatment with oxidizing agents like potassium permanganate (B83412) could lead to the formation of diols or cleavage of the double bond, depending on the reaction conditions.

The double bond within the cyclohexene ring allows for a range of electrophilic addition reactions, including halogenation, hydrohalogenation, and epoxidation. These transformations would introduce new functional groups and stereocenters, significantly expanding the chemical space accessible from this starting material.

A particularly interesting area for future research is the use of this compound as a monomer in polymerization reactions. The carboxylic acid can be used for the synthesis of polyesters and polyamides, while the double bond could potentially be utilized in addition polymerization or ring-opening metathesis polymerization (ROMP) after suitable modification. This could lead to the development of novel polymers with tailored properties. ontosight.aimdpi.com

Computational and Theoretical Chemistry Applications in Reaction Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the reactivity and properties of molecules like this compound.

For the Diels-Alder synthesis, DFT calculations can be employed to:

Model the transition state: Elucidating the geometry and energy of the transition state can provide insights into the reaction mechanism (concerted vs. stepwise) and the factors governing stereoselectivity. nccr-must.ch

Predict the effects of catalysts: Computational studies can help in understanding how Lewis acids interact with the dienophile, quantify the reduction in the activation energy, and predict the optimal catalyst for the reaction. nih.govmdpi.com

Analyze Frontier Molecular Orbitals (FMOs): The energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile is a key factor in determining the reaction rate. DFT can calculate these energies and predict the reactivity.

Beyond the synthesis, computational methods can be used to predict the reactivity of the molecule itself. For instance, mapping the electrostatic potential can identify the most electron-rich and electron-poor regions, thereby predicting the sites for electrophilic and nucleophilic attack. Furthermore, machine learning models are emerging as powerful tools for predicting molecular reactivity and reaction outcomes, which could be applied to design novel derivatization pathways for this compound. cmu.edunih.gov

Table 2: Computational Chemistry Applications
ApplicationComputational MethodPredicted Properties/Outcomes
Diels-Alder Reaction MechanismDFTTransition state geometry, activation energy, concerted vs. stepwise pathway. nccr-must.ch
Catalyst ScreeningDFTCatalyst-substrate interaction energies, prediction of rate enhancement. nih.gov
Reactivity PredictionDFT, Electrostatic Potential MappingElectron density distribution, sites for electrophilic/nucleophilic attack.
Spectroscopic PropertiesDFTPrediction of IR, NMR, and other spectral data for identification.

Integration of Sustainable and Green Chemistry Principles in Synthetic Endeavors

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. The synthesis and derivatization of this compound offer several opportunities to implement these principles.

A key aspect is the use of greener solvents. Water, being non-toxic, non-flammable, and readily available, is an attractive solvent for Diels-Alder reactions, often leading to enhanced reaction rates and selectivities due to hydrophobic effects. researchgate.net The use of bio-based solvents is another promising avenue.

The development of catalytic methods, as discussed earlier, is central to green chemistry as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. Biocatalysis, in particular, represents a highly sustainable approach. nih.gov

To quantify the "greenness" of a synthetic route, various metrics have been developed. Two of the most common are:

Atom Economy: This metric, developed by Barry Trost, calculates the percentage of atoms from the reactants that are incorporated into the final product. jocpr.com The Diels-Alder reaction inherently has a high atom economy, as it is an addition reaction with no byproducts.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. sheldon.nl A lower E-Factor indicates a greener process.

Future research should focus on developing synthetic routes to this compound that have a high atom economy and a low E-Factor. This would involve minimizing the use of solvents and purification steps, and utilizing catalytic methods.

Table 3: Green Chemistry Metrics for Synthesis
MetricDefinitionIdeal ValueApplication to Synthesis
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% jocpr.com100%The Diels-Alder synthesis of the target compound is inherently high in atom economy.
E-FactorTotal mass of waste / Mass of product sheldon.nl0Minimizing solvent use and byproducts in synthesis and purification will lower the E-Factor.
Reaction Mass Efficiency (RME)Mass of desired product / Total mass of reactants100%Takes into account the actual yield of the reaction. rsc.org
Process Mass Intensity (PMI)Total mass in a process / Mass of product1Considers all materials used in the process, including solvents and reagents for workup. rsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3,4-dimethyl-cyclohex-3-enecarboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A cycloaddition approach using dienes and acrylates (e.g., allyl methacrylate) is a foundational method. For example, allyl-1,3,4-trimethylcyclohex-3-enecarboxylate synthesis involves [4+2] cycloaddition between 2,3-dimethylbuta-1,3-diene and allyl methacrylate under controlled temperatures (80–100°C) and inert atmospheres . Optimization includes adjusting stoichiometry, solvent polarity (e.g., toluene vs. DMF), and catalytic additives (e.g., Lewis acids) to enhance regioselectivity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR data with reference standards. For instance, methyl ester derivatives (e.g., methyl 3,4-dimethylcyclohex-3-ene-1-carboxylate) show distinct olefinic proton shifts (δ 5.2–5.6 ppm) and carbonyl carbons (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 168.233 for the methyl ester derivative) .
  • X-ray Crystallography : Resolve geometric parameters (bond lengths, angles) to validate stereochemistry, as demonstrated in related cyclohexenecarboxylic acid derivatives .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer :

  • HPLC-UV/Vis : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) and detection at 210–230 nm. Calibrate with certified reference standards (e.g., ChemWhat’s pharmacopeial-grade materials) .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for enhanced specificity in biological samples .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR and IR data across multiple batches or synthetic routes. For example, inconsistencies in methyl ester 1H^1H NMR shifts (δ 1.2–1.5 ppm for methyl groups) may arise from residual solvents or diastereomeric impurities .
  • Isotopic Labeling : Use 2H^2H- or 13C^{13}C-labeled precursors to track signal assignments.
  • Computational Modeling : Validate experimental data with DFT calculations (e.g., Gaussian software) to predict chemical shifts and coupling constants .

Q. What strategies mitigate thermal instability during the synthesis or storage of this compound?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify degradation products via HPLC .
  • Protective Additives : Use antioxidants (e.g., BHT) or inert storage conditions (argon atmosphere, amber vials) to prevent oxidation of the cyclohexene ring .
  • Low-Temperature Synthesis : Perform reactions at ≤0°C to minimize thermal rearrangement, as seen in analogous cyclohexenecarboxylate syntheses .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

  • Methodological Answer :

  • Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to access enantiopure cyclohexane intermediates .
  • Stereoselective Functionalization : Use directing groups (e.g., esters) to guide regioselective modifications, as demonstrated in (1R,3R,4S,5R)-configured cyclohexanecarboxylic acids .

Data Contradiction Analysis

Q. Why do different studies report varying yields for cycloaddition-based syntheses of this compound derivatives?

  • Methodological Answer :

  • Variable Reaction Parameters : Differences in diene/acrylate ratios, solvent polarity, and catalyst loading (e.g., 5–10 mol% AlCl3_3) significantly impact yields .
  • Byproduct Formation : Competing Diels-Alder pathways or retro-cycloaddition under reflux conditions may reduce efficiency. Monitor reactions via TLC or in situ FTIR to optimize termination points.

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., acrylates) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols compliant with GBZ/T 160.1 standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.